(S)-Ethyl pyrrolidine-2-carboxylate hydrochloride
Description
(S)-Ethyl pyrrolidine-2-carboxylate hydrochloride, also known as EPCH, is a synthetic derivative of pyrrolidine, an organic compound that is widely used in the pharmaceutical and chemical industries. EPCH is a versatile compound with a wide range of applications, including use as a solvent, an intermediate in organic synthesis, and a reagent for the synthesis of other compounds. EPCH has been studied for its potential use in drug development, as well as its biochemical and physiological effects.
Scientific Research Applications
Synthesis and Organic Chemistry
(S)-Ethyl pyrrolidine-2-carboxylate hydrochloride plays a significant role as an intermediate or reactant in the synthesis of complex organic molecules. For instance, it is used in the preparation of various pyrrolidine derivatives. In the synthesis of ethyl 1-acetyl-4-hydroxy-5-[hydroxy(aryl)methyl]-2-aryl-2,3-dihydro-1H-pyrrole-3-carboxylates, a four-component reaction involving this compound yields highly functionalized pyrrolidines through a sequence of tandem reactions (Devi & Perumal, 2006). Additionally, it is a critical component in the synthesis of ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate and its derivatives, highlighting its versatility in organic synthesis (Dawadi & Lugtenburg, 2011).
Supramolecular Chemistry
In the realm of supramolecular chemistry, pyrrole-2-carboxylate derivatives, related to (S)-Ethyl pyrrolidine-2-carboxylate hydrochloride, have been utilized to construct hexagonal and grid supramolecular structures. These structures are formed through the self-assembly of certain pyrrole-2-carboxylates, leading to the discovery of robust supramolecular synthons, which are essential in the self-assembly processes of crystal engineering (Yin & Li, 2006).
Polymer Chemistry
The compound also finds applications in polymer chemistry. For instance, the kinetics of 2-(acryloyloxy)ethyl pyrrolidine-1-carboxylate, a derivative, were studied to understand the influences of light intensity, initiator concentration, and different initiators on polymerization kinetics. This study provides insights into the polymerization processes, crucial for developing advanced materials (Jun, 2008).
Medicinal Chemistry
In the field of medicinal chemistry, derivatives of this compound have been synthesized and evaluated for their biological activities. For example, the synthesis of influenza neuraminidase inhibitors containing pyrrolidine cores has been reported. These compounds, like A-192558, have demonstrated potent inhibitory effects on influenza neuraminidase, an essential target for anti-influenza drugs (Wang et al., 2001).
properties
IUPAC Name |
ethyl (2S)-pyrrolidine-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-2-10-7(9)6-4-3-5-8-6;/h6,8H,2-5H2,1H3;1H/t6-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUJGQVVONTYHLT-RGMNGODLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90186928 | |
Record name | Ethyl L-prolinate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90186928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Ethyl pyrrolidine-2-carboxylate hydrochloride | |
CAS RN |
33305-75-8 | |
Record name | L-Proline, ethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33305-75-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl L-prolinate hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033305758 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl L-prolinate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90186928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl L-prolinate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.757 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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